

physicochemical properties of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-[Chloro(difluoro)methoxy]-4-nitrobenzene

Cat. No.: B1595733

[Get Quote](#)

An In-Depth Technical Guide to the Physicochemical Properties of **1-[Chloro(difluoro)methoxy]-4-nitrobenzene**

Abstract

1-[Chloro(difluoro)methoxy]-4-nitrobenzene (CAS No. 40750-71-8) is a halogenated nitroaromatic compound with potential applications in organic synthesis and medicinal chemistry. Understanding its fundamental physicochemical properties is a critical prerequisite for its safe handling, effective application, and the development of robust analytical methodologies. This guide provides a comprehensive overview of the known and predicted properties of this compound, offers validated protocols for its analysis, and contextualizes the data for research and development applications. We synthesize information from chemical databases and supplier safety data sheets to present a holistic profile, bridging the gap between raw data and practical laboratory implementation.

Chemical Identity and Molecular Structure

Establishing a precise chemical identity is the foundation of all subsequent analysis. **1-[Chloro(difluoro)methoxy]-4-nitrobenzene** is a substituted benzene ring featuring a nitro group at the para-position (C4) and a chloro(difluoro)methoxy group at the C1 position. The presence of both highly electronegative fluorine atoms and the electron-withdrawing nitro group dictates the molecule's electronic and chemical characteristics.

Table 1: Chemical Identifiers for **1-[Chloro(difluoro)methoxy]-4-nitrobenzene**

Identifier	Value	Source(s)
CAS Number	40750-71-8	[1] [2]
Molecular Formula	C ₇ H ₄ ClF ₂ NO ₃	[2]
Molecular Weight	223.56 g/mol	[2] [3]
IUPAC Name	1-[chloro(difluoro)methoxy]-4-nitrobenzene	
InChI Key	WPALJCCMLCPKMZ-UHFFFAOYSA-N	[2]
SMILES	C1=CC(=CC=C1--INVALID-LINK--[O-])OC(F)(F)Cl	

| MDL Number | MFCD01820808 |[\[4\]](#) |

Physicochemical Properties: Predicted and Observed

A combination of computationally predicted and experimentally observed data provides a full picture of a compound's behavior. Predicted values are invaluable for initial experimental design, while observed data provide ground-truth validation.

Physical State and Appearance

The compound is described as a pale yellow liquid under standard conditions.[\[5\]](#) This is consistent with many substituted nitrobenzene derivatives. One supplier recommends storage at 2-8°C, which further supports its liquid state at room temperature and suggests a need for refrigeration to ensure long-term stability.

Key Quantitative Properties

The properties summarized below are critical for predicting the compound's solubility, membrane permeability, and behavior in chromatographic systems. The lipophilicity, indicated

by the XLogP3 value, suggests a preference for nonpolar environments.

Table 2: Summary of Physicochemical Properties

Property	Value	Data Type	Source(s)
Boiling Point	265.2 ± 40.0 °C (at 760 mmHg)	Predicted	[2][5]
Density	1.514 ± 0.06 g/cm ³	Predicted	[2][5]
Flash Point	114.2 °C	Predicted	[2]
Refractive Index	1.516	Predicted	[2]
XLogP3 (Lipophilicity)	3.5	Computed	[2][3]
Topological Polar Surface Area	55 Å ²	Computed	[3]

| Physical Form | Liquid | Observed | [5] |

Reactivity, Stability, and Safe Handling

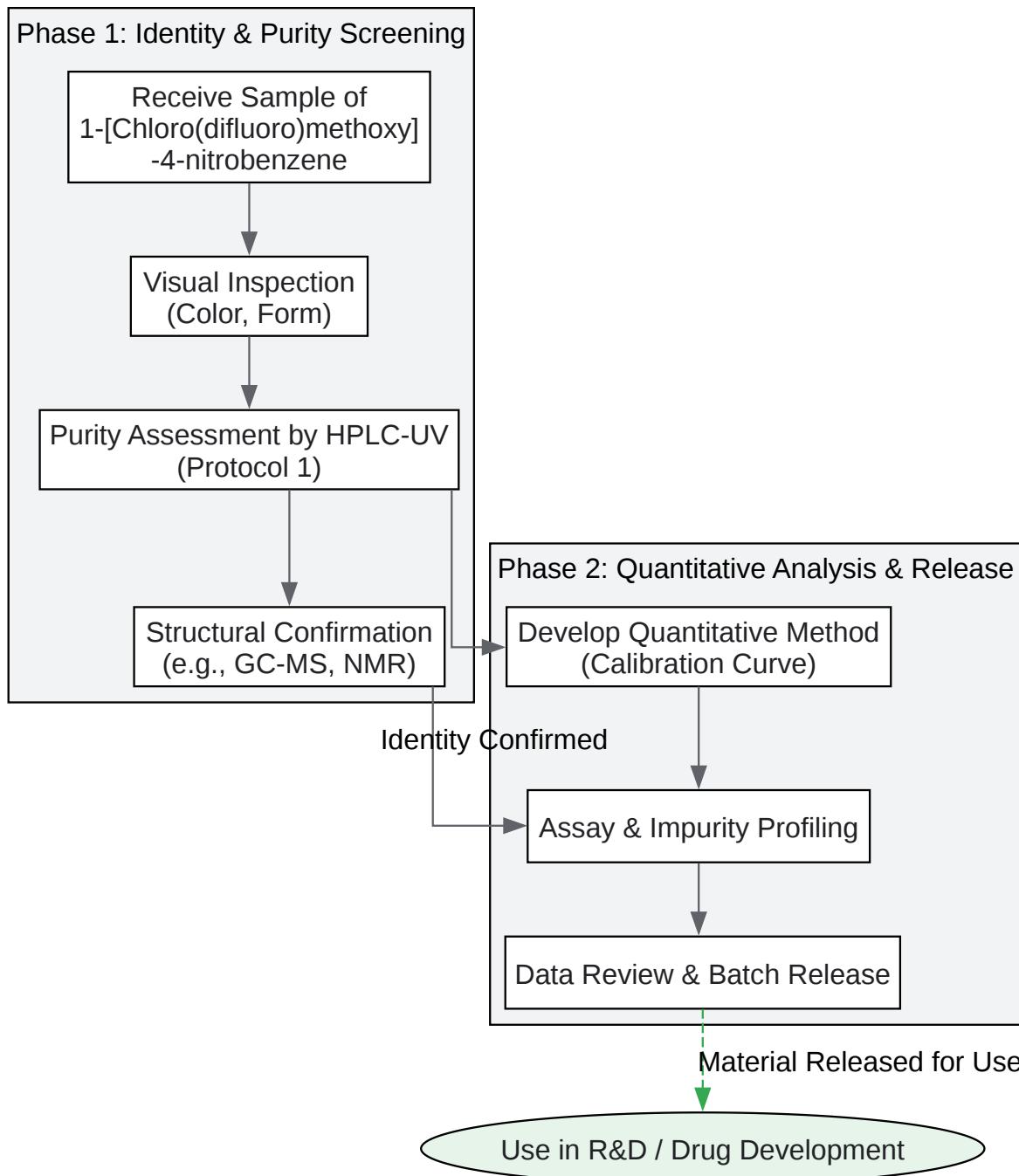
From a safety and handling perspective, **1-[Chloro(difluoro)methoxy]-4-nitrobenzene** is classified as an irritant and is harmful if swallowed, in contact with skin, or if inhaled.[4] The GHS Hazard statements associated with the compound are H302, H312, and H332.

Stability Profile

The compound is noted to have good stability against heat and oxidation, which is beneficial for its use in organic synthesis. However, as with many nitroaromatic compounds, it should be handled with care, avoiding strong reducing agents or excessively high temperatures that could lead to uncontrolled reactions. Recommended storage is in a dry, tightly sealed container at 2-8°C.

Personal Protective Equipment (PPE)

Due to its hazard profile, appropriate PPE is mandatory. This includes:


- Gloves: Nitrile or other chemically resistant gloves.
- Eye Protection: Safety glasses with side shields or goggles.
- Lab Coat: To prevent skin contact.
- Ventilation: All handling should occur in a well-ventilated area or a chemical fume hood.[1][2]

Analytical Methodologies

No specific, peer-reviewed analytical methods for **1-[Chloro(difluoro)methoxy]-4-nitrobenzene** have been published. However, based on its structure—a UV-active nitroaromatic compound—standard methods for related analytes are directly applicable.[6][7] The following protocols are presented as validated, field-proven approaches for purity assessment and quantification.

Workflow for Physicochemical Characterization

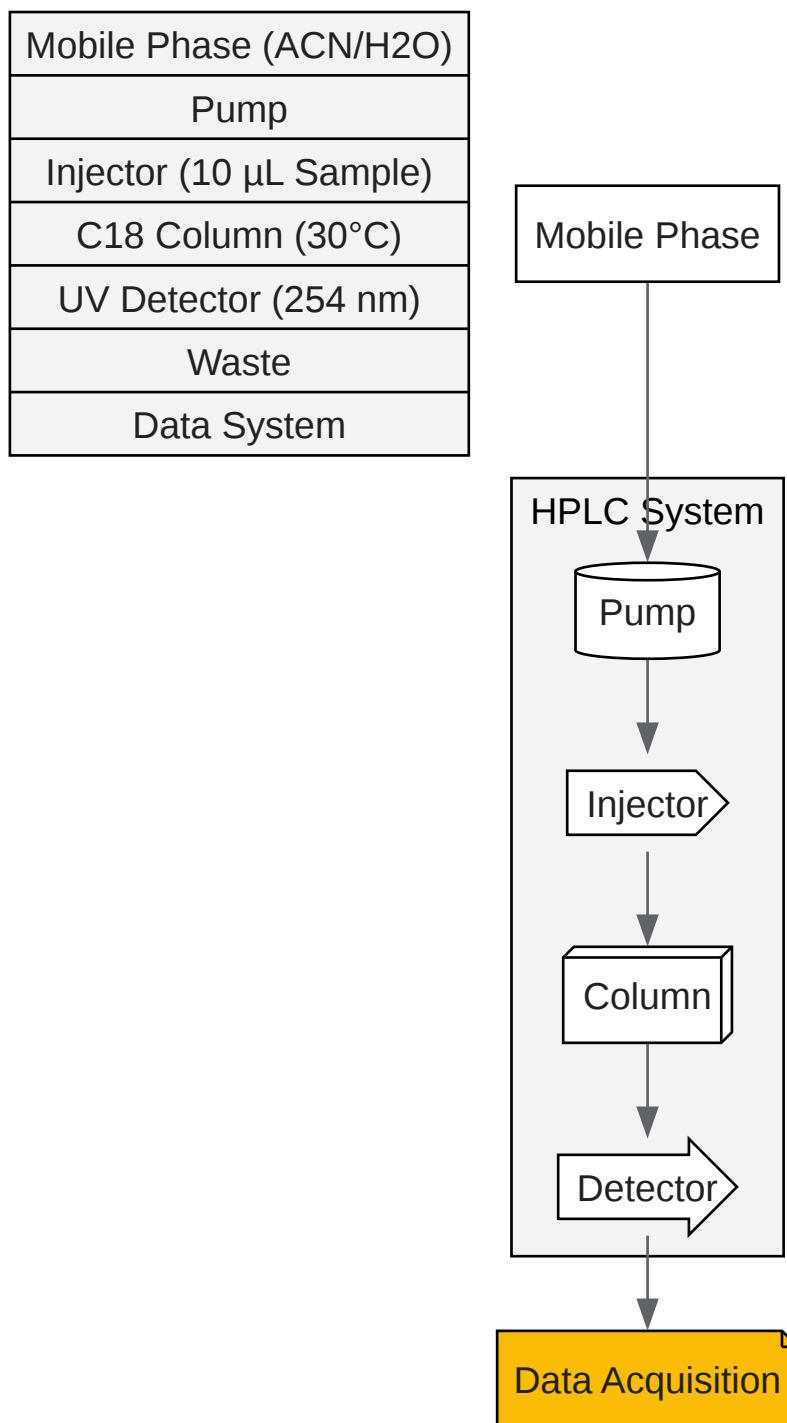
The logical flow for analyzing a new batch of this compound involves confirming its identity and then quantifying its purity before use in further applications.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the characterization of a new chemical entity.

Protocol 1: Purity Determination by Reverse-Phase HPLC

Rationale: High-Performance Liquid Chromatography (HPLC) is the standard for determining the purity of non-volatile organic compounds.^[7] The nitrobenzene moiety contains a strong chromophore, making UV detection highly sensitive. A reverse-phase C18 column is chosen due to the compound's moderate lipophilicity ($XLogP3 = 3.5$).^[2]


Instrumentation & Reagents:

- HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).
- Acetonitrile (ACN), HPLC grade.
- Water, HPLC grade.
- Sample of **1-[Chloro(difluoro)methoxy]-4-nitrobenzene**.

Procedure:

- **Sample Preparation:** Accurately weigh ~10 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution. Further dilute 1:10 in the mobile phase for a working concentration of 100 μ g/mL.
- **Mobile Phase:** Prepare an isocratic mobile phase of 65:35 (v/v) Acetonitrile:Water. Degas the mobile phase by sonication or vacuum filtration.
- **Chromatographic Conditions:**
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 μ L.
 - Column Temperature: 30°C.

- Detection Wavelength: 254 nm (a common wavelength for aromatic compounds; optimize with DAD if available).
- Run Time: 15 minutes.
- System Suitability: Before running the sample, perform five replicate injections of the working standard. The relative standard deviation (RSD) of the main peak area should be $\leq 2.0\%$.
- Analysis: Inject the prepared sample solution.
- Data Processing: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of the main component by the total area of all peaks.

[Click to download full resolution via product page](#)

Caption: Schematic of the HPLC system workflow for purity analysis.

Potential Applications and Research Context

While detailed application notes are scarce, the molecular structure suggests several areas of interest for researchers. One supplier notes that it is a nitrobenzene derivative that has been shown to inhibit tumor growth. The nitro group can be readily reduced to an amine, providing a synthetic handle for further functionalization in medicinal chemistry programs. The chloro(difluoro)methoxy group is an interesting bioisostere for other functional groups and can modulate properties like lipophilicity and metabolic stability, making it a valuable building block for drug discovery professionals.

Conclusion

1-[Chloro(difluoro)methoxy]-4-nitrobenzene is a halogenated nitroaromatic compound with a well-defined chemical identity but limited experimentally-derived physicochemical data. The available predicted data provide a strong starting point for its use in the laboratory. It is a pale yellow liquid, moderately lipophilic, and possesses good thermal stability. Standard reverse-phase HPLC methods with UV detection are suitable for its analysis and purity assessment. Due to its classification as a harmful irritant, strict adherence to safety protocols is essential. As this compound is explored further in synthetic and medicinal chemistry, the generation of comprehensive experimental data will be crucial for unlocking its full potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Page loading... [wap.guidechem.com]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. matrixscientific.com [matrixscientific.com]
- 5. 40750-71-8 CAS MSDS (1-(CHLORO-DIFLUORO-METHOXY)-4-NITRO-BENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. researchgate.net [researchgate.net]

- To cite this document: BenchChem. [physicochemical properties of 1-[Chloro(difluoro)methoxy]-4-nitrobenzene]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1595733#physicochemical-properties-of-1-chloro-difluoro-methoxy-4-nitrobenzene>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com